Boc-N-methyl-L-isoleucine

Catalog No.
S679824
CAS No.
52498-32-5
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-L-isoleucine

CAS Number

52498-32-5

Product Name

Boc-N-methyl-L-isoleucine

IUPAC Name

(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1

InChI Key

HTBIAUMDQYXOFG-IUCAKERBSA-N

SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-methyl-L-isoleucine;52498-32-5;Boc-N-Me-Ile-OH;(2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid;Boc-N-a-methyl-L-isoleucine;(2s,3s)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylpentanoicacid;Boc-MeIle-OH;AmbotzBAA1109;SCHEMBL67051;Boc-N-|A-Methyl-L-isoleucine;TMA028;02678_FLUKA;Boc-N-alpha-Methyl-L-isoleucine;CTK8B1817;HTBIAUMDQYXOFG-IUCAKERBSA-N;MolPort-003-925-256;ZINC2539575;ANW-31481;MFCD00066105;SBB065929;AKOS015892886;AM81858;CS19109;AJ-38896;AK-81131

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Precursor for Peptide Synthesis

Boc-N-methyl-L-isoleucine functions as a protected amino acid building block due to the presence of the tert-butyloxycarbonyl (Boc) protecting group on its N-terminus. This protecting group allows for the selective formation of peptide bonds while preventing unwanted side reactions involving the N-terminus. Researchers utilize Boc-N-methyl-L-isoleucine to synthesize various peptides, including:

  • Biologically active peptides: These peptides can mimic the function of naturally occurring molecules and are used in various research areas, such as drug discovery and development [].
  • Peptidomimetics: These are synthetic molecules that mimic the structure and function of peptides but exhibit improved stability and bioavailability [].
  • Peptide-based materials: These materials hold potential applications in drug delivery, tissue engineering, and diagnostics [].

Studies on Protein-Protein Interactions

The N-methylation of L-isoleucine in Boc-N-methyl-L-isoleucine alters its interaction with other molecules, including proteins. This property makes it valuable in studies investigating protein-protein interactions. Researchers can incorporate Boc-N-methyl-L-isoleucine into peptides to:

  • Probe the role of specific amino acid residues in protein-protein interactions by observing how methylation affects binding affinity [].
  • Develop new peptide-based inhibitors of protein-protein interactions by identifying sequences containing Boc-N-methyl-L-isoleucine that disrupt specific protein-protein interactions [].

Boc-N-methyl-L-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group at the nitrogen atom. Its chemical formula is C₁₂H₂₃NO₄, and it is classified as a non-proteinogenic amino acid. The Boc group serves as a protective moiety that stabilizes the amino group during

Boc-N-methyl-L-isoleucine itself does not have a known biological function. However, when incorporated into peptides, the methyl group on the N-terminus can potentially alter the peptide's interaction with other molecules, such as enzymes or receptors. This could lead to changes in the peptide's biological activity [].

Typical of amino acids. Key reactions include:

  • N-Methylation: The introduction of the methyl group at the nitrogen atom can be achieved through various methods, including the use of methylating agents like dimethyl sulfate or methyl iodide under basic conditions .
  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield N-methyl-L-isoleucine, which is essential for further peptide synthesis .
  • Peptide Bond Formation: Boc-N-methyl-L-isoleucine can react with carboxylic acids or their derivatives to form peptide bonds, a crucial step in synthesizing peptides and proteins.

The synthesis of Boc-N-methyl-L-isoleucine typically involves several steps:

  • Protection of Isoleucine: Starting with L-isoleucine, the amino group is protected using tert-butyloxycarbonyl anhydride.
  • N-Methylation: The protected amino acid undergoes N-methylation using methylating agents in the presence of a base such as sodium hydride or sodium hexamethyldisilazide to improve yields .
  • Purification: The product is purified through techniques such as chromatography to isolate Boc-N-methyl-L-isoleucine from by-products.

Boc-N-methyl-L-isoleucine has several applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins with modified properties.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Chemical Research: Used in studies related to non-ribosomal peptide synthesis and other organic chemistry applications .

Interaction studies involving Boc-N-methyl-L-isoleucine focus on its role in peptide synthesis and its interactions with various biochemical pathways. Research indicates that N-methylated amino acids can alter the folding and stability of peptides, impacting their interactions with biological targets such as enzymes and receptors .

Boc-N-methyl-L-isoleucine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-L-isoleucineMethylated form without Boc protectionDirectly involved in biological processes
Boc-N-methyl-D-isoleucineD-enantiomer variantMay exhibit different biological activities
Boc-L-valineSimilar Boc protection but lacks methyl groupLess sterically hindered
Boc-N-methyl-L-leucineSimilar structure but different side chainPotentially different pharmacological profiles
Boc-N-methyl-GlycineSmaller size and simpler structureLess complex interactions

Boc-N-methyl-L-isoleucine's unique combination of N-methylation and Boc protection distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry and drug development contexts .

XLogP3

2.4

Wikipedia

Boc-N-Methyl-L-isoleucine

Dates

Modify: 2023-08-15

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